

[Asp371]-Tyrosinase (369-377) Human Peptide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: [Asp371]-Tyrosinase (369-377),
human

Cat. No.: B612788

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp371]-Tyrosinase (369-377) is a nine-amino-acid peptide with the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV). It is a naturally occurring, post-translationally modified epitope derived from the human tyrosinase protein. This peptide is a well-characterized melanoma-associated tumor antigen presented to the immune system by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*0201. Its ability to elicit a specific cytotoxic T lymphocyte (CTL) response has made it a significant target in the development of cancer immunotherapies, particularly therapeutic vaccines for malignant melanoma.

This technical guide provides a comprehensive overview of the [Asp371]-Tyrosinase (369-377) peptide, including its biochemical properties, immunological significance, and the experimental methodologies used to study its function and therapeutic potential.

Biochemical Properties and Generation

The [Asp371]-Tyrosinase (369-377) peptide is not directly encoded by the tyrosinase gene. The native sequence at this position is Tyr-Met-Asn-Gly-Thr-Met-Ser-Gln-Val (YMNGTMSQV). The aspartic acid (Asp) at position 371 results from the deamidation of the asparagine (Asn)

residue at the same position in the native protein. This post-translational modification is crucial for its high-affinity binding to the HLA-A*0201 molecule and subsequent recognition by CTLs.

The generation of this antigenic peptide is a complex process that involves the translation of the full-length tyrosinase protein in the endoplasmic reticulum, its potential export to the cytosol, and processing by the proteasome. The resulting peptide is then transported back into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP) to be loaded onto HLA-A*0201 molecules.

Key Characteristics:

Property	Value	Reference
Sequence	YMDGTMSQV	[1][2]
Molecular Weight	1031.17 g/mol	[3]
Origin	Human Tyrosinase (residues 369-377)	[1]
Modification	Post-translational deamidation of Asn371 to Asp371	[4][5]
MHC Restriction	HLA-A*0201	[1]

Immunological Significance and Therapeutic Applications

The presentation of the [Asp371]-Tyrosinase (369-377) peptide on the surface of melanoma cells allows for their recognition and elimination by specific CD8+ cytotoxic T lymphocytes. This makes the peptide a prime candidate for cancer vaccine development. Numerous pre-clinical and clinical studies have investigated its immunogenicity and therapeutic efficacy.

Vaccination strategies often involve administering the synthetic peptide, either alone or in combination with adjuvants, or using it to pulse dendritic cells (DCs) ex vivo, which are then re-infused into the patient to stimulate a robust anti-tumor immune response.

Quantitative Data from Immunological Studies:

Parameter	Value/Observation	Study Context	Reference
HLA-A*0201 Binding Affinity (IC50)	1.2 µg/ml	Competitive binding assay using T2 cells.	[6]
CTL Response in Vaccinated Patients	7 out of 18 patients showed a CD8+ T cell response.	DNA vaccine trial in stage III/IV melanoma patients.	[7]
Clinical Response in Peptide Vaccine Trial	1 mixed response and 2 stable disease cases out of 5 evaluable patients.	Phase II trial with peptide and GM-CSF in metastatic melanoma.	[8]
CTL Recognition of Peptide-Pulsed Cells	Half-maximal lysis at 0.1 µM of YMDGTMSQV peptide.	In vitro CTL assay.	[5]

Experimental Protocols

A variety of sophisticated immunological assays are employed to study the [Asp371]-Tyrosinase (369-377) peptide. Below are detailed methodologies for key experiments.

Generation of Peptide-Pulsed Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells (APCs) crucial for initiating T-cell responses.

Methodology:

- **Isolation of Monocytes:** Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor or patient blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified by plastic adherence or magnetic-activated cell sorting (MACS) using anti-CD14 antibodies.
- **Differentiation of DCs:** Monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4) to generate immature DCs.

- **Maturation of DCs:** Immature DCs are matured by adding a cytokine cocktail (e.g., TNF- α , IL-1 β , IL-6, and PGE2) or Toll-like receptor (TLR) agonists for 24-48 hours.
- **Peptide Pulsing:** Mature DCs are incubated with the [Asp371]-Tyrosinase (369-377) peptide (typically at a concentration of 10-50 $\mu\text{g/mL}$) for 2-4 hours at 37°C to allow for binding to HLA-A*0201 molecules on the DC surface.
- **Washing and Use:** The peptide-pulsed DCs are washed to remove excess peptide and are then ready for use in T-cell stimulation assays or for administration as a vaccine.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of CTLs to lyse target cells presenting the tyrosinase peptide.

Methodology:

- **Target Cell Preparation:** HLA-A*0201-positive target cells (e.g., T2 cells or melanoma cell lines) are labeled with radioactive Sodium Chromate (^{51}Cr) for 1 hour at 37°C.
- **Peptide Pulsing (for T2 cells):** T2 cells, which are TAP-deficient and have empty HLA-A*0201 molecules on their surface, are pulsed with the [Asp371]-Tyrosinase (369-377) peptide.
- **Co-culture:** Labeled target cells are co-cultured with effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.
- **Measurement of ^{51}Cr Release:** The amount of ^{51}Cr released into the supernatant due to cell lysis is measured using a gamma counter.
- **Calculation of Specific Lysis:** The percentage of specific lysis is calculated using the formula:
$$\% \text{ Specific Lysis} = \frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}{1}$$
 - **Spontaneous Release:** Target cells incubated with media alone.
 - **Maximum Release:** Target cells lysed with a detergent.

ELISPOT (Enzyme-Linked Immunospot) Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, such as IFN- γ -producing T cells, upon antigen stimulation.

Methodology:

- **Plate Coating:** A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN- γ) and incubated overnight at 4°C.
- **Cell Plating:** PBMCs or purified T cells are added to the wells along with peptide-pulsed APCs (like the generated DCs) or directly with the tyrosinase peptide.
- **Incubation:** The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator to allow for cytokine secretion.
- **Detection:** After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
- **Spot Development:** A substrate is added that precipitates upon enzymatic cleavage, forming a colored spot at the site of each cytokine-secreting cell.
- **Analysis:** The spots are counted using an automated ELISPOT reader to determine the number of antigen-specific T cells.

MHC Tetramer Staining

MHC tetramers are fluorescently labeled complexes of four identical peptide-MHC molecules that can be used to directly visualize and quantify antigen-specific T cells by flow cytometry.

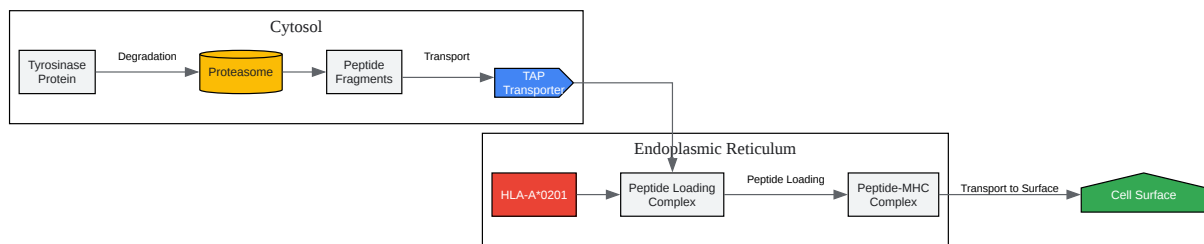
Methodology:

- **Cell Preparation:** A single-cell suspension of PBMCs or other immune cells is prepared.
- **Staining:** Cells are incubated with a phycoerythrin (PE) or allophycocyanin (APC) labeled [Asp371]-Tyrosinase (369-377)/HLA-A*0201 tetramer, along with fluorescently labeled antibodies against T-cell surface markers like CD8 and CD3.

- Incubation: The staining is typically performed for 30-60 minutes at room temperature or 4°C, protected from light.
- Washing: Cells are washed to remove unbound tetramers and antibodies.
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Antigen-specific T cells are identified as the population that is positive for CD3, CD8, and the specific MHC tetramer.

Visualizations

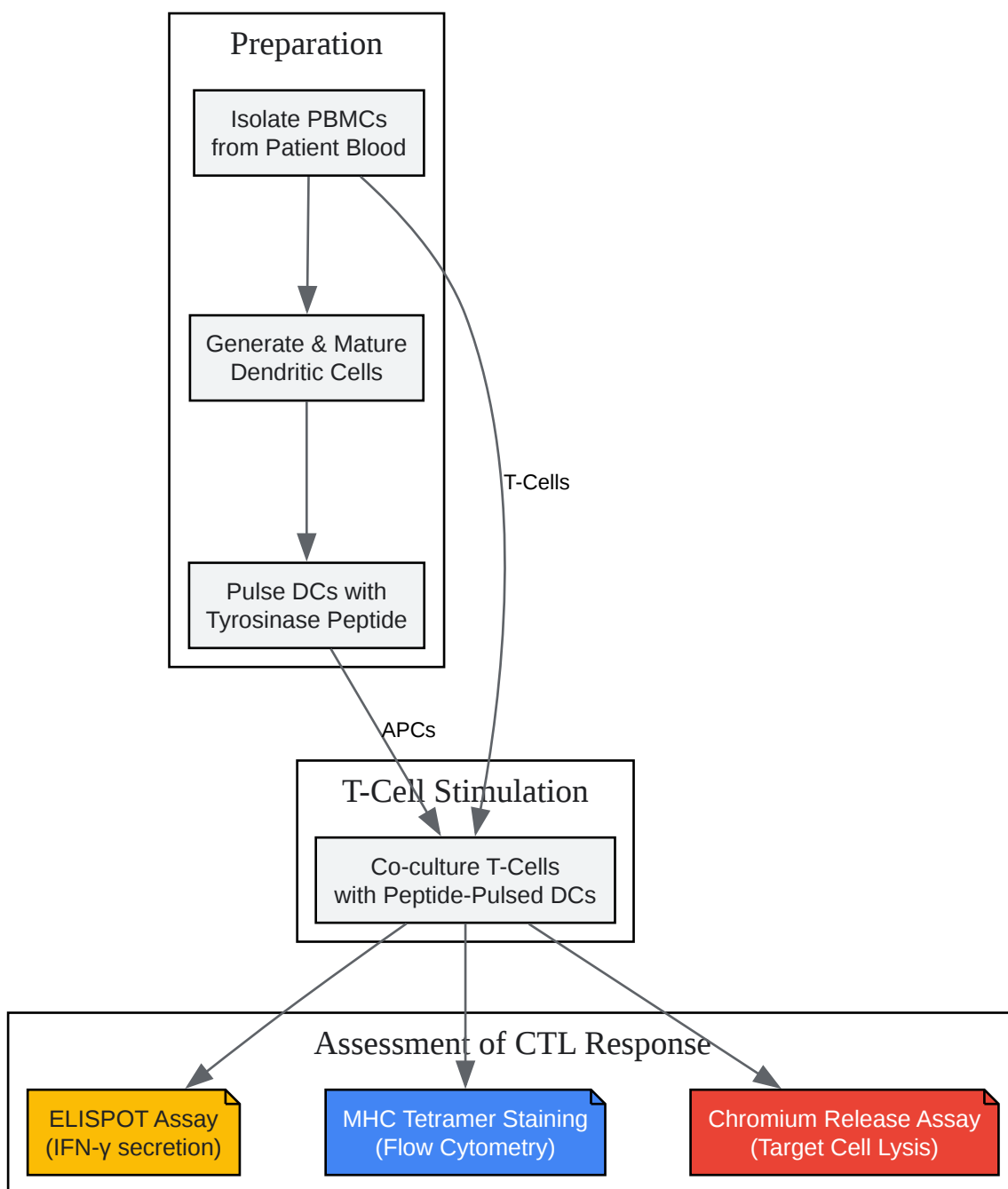
Antigen Processing and Presentation Pathway



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Caption: Endogenous antigen processing pathway of the tyrosinase protein.

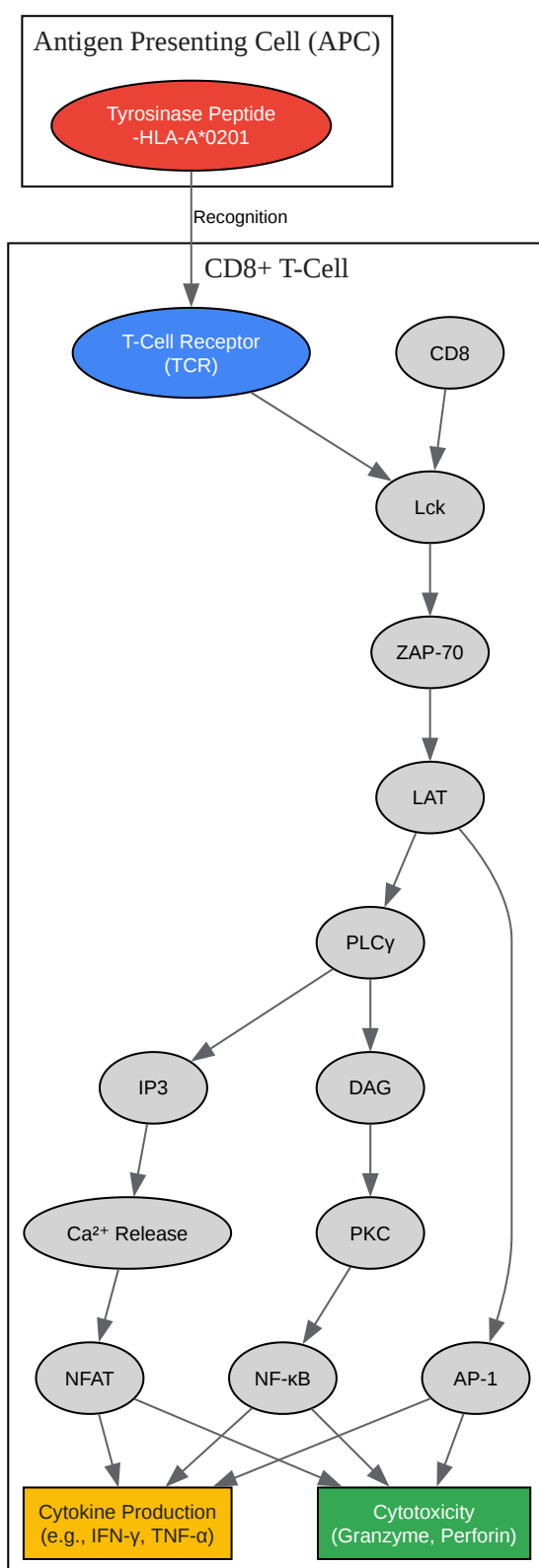
Experimental Workflow for CTL Response Assessment



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Caption: Workflow for assessing CTL responses to tyrosinase peptide.

T-Cell Recognition and Activation Signaling Cascade



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Caption: Simplified signaling pathway of T-cell activation.

Conclusion

The [Asp371]-Tyrosinase (369-377) human peptide is a critical tool in the field of cancer immunology and immunotherapy. Its well-defined characteristics and proven immunogenicity have established it as a model antigen for studying anti-melanoma immune responses and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate the role of this peptide in cancer immunity and to design next-generation immunotherapies.

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